molecular formula C15H14ClN3O2 B2904079 N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-38-1

N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

Cat. No.: B2904079
CAS No.: 338791-38-1
M. Wt: 303.75
InChI Key: BHWWIMAPSBXIMJ-UHFFFAOYSA-N
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Description

N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a chemical compound with the molecular formula C15H13Cl2N3O2[_{{{CITATION{{{_1{338791-38-1| N'-(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 4-chlorobenzaldehyde and hydrazine hydrate

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the nitro groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition or activation of these targets, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • 4-chlorobenzohydrazide

  • N'-[(1E)-{[(3-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

  • N'-[(1E)-{[(2-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

Uniqueness: N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-14-8-6-12(7-9-14)10-21-18-11-17-19-15(20)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWIMAPSBXIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CNOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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